Moellendorffiline

Descripción general

Descripción

Moellendorffilin is a naturally occurring compound found in certain Chinese medicinal plants. It is known for its potent anticancer activity and acts as a kinase inhibitor, blocking the activity of proteins involved in cancer cell growth and survival . Moellendorffilin has also been detected in human urine after the consumption of traditional Chinese medicines containing the parent compound .

Métodos De Preparación

The preparation of Moellendorffilin involves the reaction of methyl benzoate with sodium hydroxide to produce benzoic acid and methanol salts. These salts are then acidified to obtain Moellendorffilin . This method is relatively simple and commonly used in laboratory settings.

Análisis De Reacciones Químicas

Moellendorffilin undergoes various chemical reactions, including:

Oxidation: Moellendorffilin can be oxidized to form different products depending on the reagents and conditions used.

Reduction: It can be reduced to form simpler compounds.

Substitution: Moellendorffilin can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Biological Activities

1. Antioxidant Activity

Moellendorffiline has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies show that it effectively scavenges free radicals, thereby reducing cellular damage and potentially lowering the risk of chronic diseases associated with oxidative stress .

Case Study:

In a study examining the antioxidant effects of various coumarins, including this compound, results indicated a marked increase in radical scavenging activity compared to control groups. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify this effect, highlighting this compound's potential for use in dietary supplements and functional foods aimed at enhancing health through oxidative stress reduction .

2. Antibacterial Properties

this compound exhibits promising antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This property makes it a candidate for developing new antimicrobial agents in response to rising antibiotic resistance .

Case Study:

Research focusing on the synergistic effects of this compound with conventional antibiotics demonstrated enhanced antibacterial efficacy. The study involved testing combinations of this compound with antibiotics against MRSA strains, revealing that co-administration significantly reduced bacterial viability compared to either agent alone .

Potential Therapeutic Applications

1. Diabetes Management

Recent investigations have identified α-glucosidase inhibitory activity in this compound, suggesting its potential utility in managing blood glucose levels in diabetic patients. This mechanism involves delaying carbohydrate absorption in the intestines, thus lowering postprandial blood sugar spikes.

Data Table: α-Glucosidase Inhibition Studies

Summary of Applications

This compound's diverse applications stem from its biological activities and potential therapeutic benefits. Here’s a summary table:

| Application Area | Description |

|---|---|

| Antioxidant Activity | Scavenges free radicals; potential use in dietary supplements and health products |

| Antibacterial Activity | Effective against MRSA; potential for new antimicrobial drug development |

| Diabetes Management | α-Glucosidase inhibition; could aid in blood glucose control for diabetic patients |

Mecanismo De Acción

Moellendorffilin exerts its effects by acting as a kinase inhibitor. It blocks the activity of proteins involved in cancer cell growth and survival, leading to the induction of apoptosis in tumor cells . This compound targets specific molecular pathways involved in cell proliferation and survival, making it a promising therapeutic agent for cancer treatment.

Comparación Con Compuestos Similares

Moellendorffilin is similar to other natural products found in Chinese medicinal plants, such as heratomin, xanthotoxin, isobergapten, bergapten, pimpinellin, isopimpinellin, and sphondin . Moellendorffilin stands out due to its significant anticancer activity and its ability to induce apoptosis in tumor cells . This makes it a unique and valuable compound for scientific research and potential therapeutic applications.

Actividad Biológica

Moellendorffiline is a dimeric methoxyfuranocoumarin (MFC) derived from the plant species Heracleum persicum. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects. Recent studies have provided insights into its mechanisms of action and potential therapeutic applications.

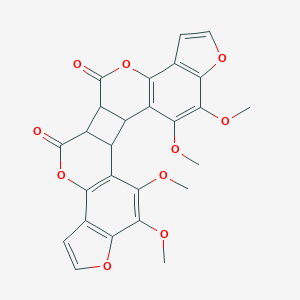

Chemical Structure and Properties

This compound is characterized by its unique dimeric structure, which contributes to its biological activity. The compound's molecular formula and mass are crucial for understanding its interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈O₇ |

| Molecular Weight | 342.34 g/mol |

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are essential in combating oxidative stress. The antioxidant activity is quantified by the IC50 value, indicating the concentration required to inhibit 50% of free radicals.

- IC50 Value : The IC50 for this compound has been reported to be lower than that of several standard antioxidants, suggesting a potent ability to scavenge free radicals .

2. Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes:

- α-Glucosidase Inhibition : This activity is crucial in managing postprandial blood glucose levels, making it a potential candidate for diabetes management. Studies have shown that this compound effectively inhibits this enzyme, contributing to its antidiabetic potential .

- Cholinesterase Inhibition : The compound also demonstrates inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are important in neurodegenerative disease contexts .

3. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways through the expression of SIRT1 protein, which plays a role in cellular stress responses and inflammation .

Case Studies and Experimental Findings

Several studies have focused on the biological activity of this compound across different experimental setups:

- In Vitro Studies : Various assays demonstrated that this compound significantly reduces oxidative stress markers in cell cultures treated with pro-inflammatory agents.

- In Vivo Studies : Animal models have shown that administration of this compound leads to reduced inflammation and improved metabolic profiles in diabetic rats .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The compound enhances the body's endogenous antioxidant defenses, potentially through the upregulation of antioxidant enzymes.

- Enzyme Interaction : this compound's structure allows it to bind effectively to active sites of target enzymes, inhibiting their activity and thereby modulating metabolic pathways.

Future Directions

Research into this compound is expanding, with ongoing studies aimed at exploring:

- Therapeutic Applications : Further investigation into its potential as an adjunct therapy for diabetes and neurodegenerative diseases.

- Bioavailability Studies : Understanding how the compound is metabolized and its pharmacokinetics in human subjects will be critical for future clinical applications .

Propiedades

IUPAC Name |

4,5,24,25-tetramethoxy-7,12,17,22-tetraoxaheptacyclo[13.11.0.02,14.03,11.06,10.018,26.019,23]hexacosa-3(11),4,6(10),8,18(26),19(23),20,24-octaene-13,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O10/c1-29-21-15-11-12-14(13(11)25(27)35-17(15)9-5-7-33-19(9)23(21)31-3)26(28)36-18-10-6-8-34-20(10)24(32-4)22(30-2)16(12)18/h5-8,11-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRROJPIKHKKOOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=CO2)C3=C1C4C5C(C4C(=O)O3)C(=O)OC6=C5C(=C(C7=C6C=CO7)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909329 | |

| Record name | 11,12,13,14-Tetramethoxy-5a,5b,12b,12c-tetrahydrobisfuro[3',2':3,4]benzo[1,2-e:1,2-e']cyclobuta[1,2-c:4,3-c']dipyran-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105099-87-4 | |

| Record name | Moellendorffiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105099874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,12,13,14-Tetramethoxy-5a,5b,12b,12c-tetrahydrobisfuro[3',2':3,4]benzo[1,2-e:1,2-e']cyclobuta[1,2-c:4,3-c']dipyran-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the antibacterial activity of Moellendorffilin and against which bacteria is it effective?

A1: Research indicates that Moellendorffilin exhibits significant antibacterial activity against several bacterial species. Specifically, it has demonstrated efficacy against Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, and Salmonella enteritidis [].

Q2: What is the source of Moellendorffilin, and how potent is it compared to other antibacterial compounds identified in the same study?

A2: Moellendorffilin was isolated from the n-hexane extract of Heracleum persicum roots []. Among the eight furanocoumarins identified in this plant, Moellendorffilin exhibited superior antibacterial activity. Its potency, measured by Minimum Inhibitory Concentration (MIC), was notably higher than other compounds against the tested bacteria, highlighting its potential as a potent antibacterial agent [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.